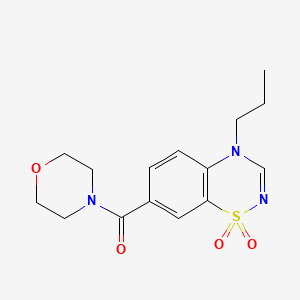
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. Clonidine is a potent α2-adrenergic agonist that acts on the central nervous system to reduce sympathetic outflow and decrease blood pressure. The chemical structure of Clonidine contains a cyclohexenone ring, a chlorophenyl group, and an isobutylamino group.
作用機序
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one works by binding to α2-adrenergic receptors in the brain and spinal cord, which inhibits the release of norepinephrine and reduces sympathetic outflow. This results in a decrease in heart rate, blood pressure, and peripheral vascular resistance.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has several biochemical and physiological effects on the body. The drug reduces sympathetic nervous system activity, leading to a decrease in heart rate, blood pressure, and peripheral vascular resistance. 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one also increases parasympathetic nervous system activity, which leads to a decrease in cardiac output and a decrease in renin secretion from the kidneys. Additionally, 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has been shown to have sedative and analgesic effects, which may contribute to its use in treating anxiety disorders and opioid withdrawal symptoms.
実験室実験の利点と制限
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has several advantages and limitations for use in laboratory experiments. The drug is relatively easy to synthesize and has a well-established mechanism of action. 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one is also readily available and inexpensive. However, 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. Additionally, 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has several side effects, including dry mouth, dizziness, and sedation, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one. One area of interest is the potential use of 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one in the treatment of post-traumatic stress disorder (PTSD). Some studies have suggested that 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one may be effective in reducing PTSD symptoms, although more research is needed to confirm these findings. Another area of interest is the use of 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one in combination with other medications for the treatment of hypertension and other medical conditions. Finally, there is ongoing research into the development of new α2-adrenergic agonists that may have improved efficacy and fewer side effects than 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one.
合成法
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one is synthesized through a multistep process that involves the reaction of 3-chlorobenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 3-(3-chlorophenyl)cyclohexanone. The resulting intermediate is then reacted with isobutylamine and sodium borohydride to form 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one.
科学的研究の応用
5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various medical conditions. The drug has been shown to be effective in reducing blood pressure in patients with hypertension, particularly in those with resistant hypertension. 5-(3-chlorophenyl)-3-(isobutylamino)-2-cyclohexen-1-one has also been used to treat ADHD in children and adults, as well as anxiety disorders and opioid withdrawal symptoms.
特性
IUPAC Name |
5-(3-chlorophenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-11(2)10-18-15-7-13(8-16(19)9-15)12-4-3-5-14(17)6-12/h3-6,9,11,13,18H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHDZSGBEPDVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=O)CC(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)
![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)


![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)


![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)